molecular formula C7H15O4P B6588241 dimethyl (3-methyl-2-oxobutyl)phosphonate CAS No. 58009-93-1

dimethyl (3-methyl-2-oxobutyl)phosphonate

Cat. No.: B6588241
CAS No.: 58009-93-1
M. Wt: 194.17 g/mol
InChI Key: BIIUEEHQYBFXTP-UHFFFAOYSA-N
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Description

Dimethyl (3-methyl-2-oxobutyl)phosphonate (CAS 58009-93-1) is a high-purity organophosphorus compound of significant interest in advanced chemical synthesis and drug discovery. With the molecular formula C7H15O4P and a molecular weight of 194.17 g/mol, this compound serves as a versatile building block for researchers. A key application of β-ketophosphonates like this one is their use in the synthesis of phosphorus(V)-substituted six-membered N-heterocycles, such as pyridines, pyrimidines, and pyrazines, which are crucial scaffolds in medicinal chemistry . These heterocyclic compounds are found in agents with a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties . Furthermore, this phosphonate falls into the broader category of compounds that are pivotal in prodrug development . Phosphonates are stable analogues of biologically essential phosphate esters, but their anionic nature can limit cell membrane permeability . Researchers utilize reagents like this compound to develop prodrug strategies, where the charged phosphonate is masked to improve oral bioavailability and cellular uptake, later releasing the active drug within target cells . As a specialized chemical, this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

58009-93-1

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methylbutan-2-one

InChI

InChI=1S/C7H15O4P/c1-6(2)7(8)5-12(9,10-3)11-4/h6H,5H2,1-4H3

InChI Key

BIIUEEHQYBFXTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CP(=O)(OC)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of the Hydroxyphosphonate Precursor

Dimethyl (3-methyl-2-hydroxybutyl)phosphonate can be synthesized via phosphonylation of 3-methyl-2-hydroxybutanol. The Beilstein study highlights analogous reactions, such as the conversion of alcohol 23 to phosphonate 25 using benzyl allylphosphonochloridate and triethylamine. For the target compound, dimethyl phosphonochloridate would replace the benzyl allyl derivative, with reaction yields anticipated to exceed 80% under optimized conditions.

Catalytic Oxidation to the Ketophosphonate

The hydroxyphosphonate undergoes oxidation using a palladium-bismuth catalytic system. As detailed in the patent, 3,3-dimethyl-2-hydroxybutyric acid is oxidized to its keto derivative in 90% yield under the following conditions:

  • Catalyst : 5% Pd/C (1.5 wt%) and Bi(NO₃)₃·5H₂O (0.75 wt%)

  • Base : 3N NaOH (1.2–6 equivalents)

  • Temperature : 95°C under oxygen/air flow

  • Reaction time : 2–4 hours

Applying this protocol to dimethyl (3-methyl-2-hydroxybutyl)phosphonate would require adjusting the base stoichiometry to accommodate the phosphonate’s acidity. The resulting dimethyl (3-methyl-2-oxobutyl)phosphonate is isolated via acidification (pH 7.5) and extraction, with yields projected to align with the patent’s 85–90% range.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/CatalystsYield (%)AdvantagesLimitations
Direct Phosphonylation3-Methyl-2-oxobutanolDimethyl phosphonochloridate80–90*Single-step; high atom economyPrecursor synthesis complexity
Oxidation of HydroxyphosDimethyl (3-methyl-2-hydroxybutyl)phosphonatePd/C, Bi(NO₃)₃, NaOH85–90Scalable; high yieldsRequires two-step synthesis
Michaelis-Arbuzov3-Methyl-2-oxobutyl bromideDimethyl phosphite70–75*Broad substrate compatibilityHalide precursor instability

*Projected based on analogous reactions.

Mechanistic Insights and Optimization Strategies

Palladium-Bismuth Synergy in Oxidation

The Pd-Bi system enhances electron transfer during oxidation, with bismuth mitigating palladium poisoning by adsorbing reactive intermediates. Optimal Bi:Pd molar ratios (0.5:1 to 1:1) maximize catalytic activity, while excess base (NaOH) ensures deprotonation of the hydroxyphosphonate, facilitating oxidation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DCM, THF) improve phosphonylation kinetics by stabilizing transition states. For oxidations, aqueous media at near-boiling temperatures (95°C) accelerate oxygen diffusion and reaction rates .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.

    Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Amino or thiol-substituted phosphonates.

Scientific Research Applications

Dimethyl (3-methyl-2-oxobutyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research explores its use as a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl (3-methyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways, leading to changes in cellular functions and metabolic activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between dimethyl (3-methyl-2-oxobutyl)phosphonate and related phosphonates:

Compound Name Substituents/Functional Groups Key Properties/Applications References
This compound - 3-methyl group, 2-oxobutyl chain Likely used in olefination or prostaglandin synthesis (inferred from analogs)
Dimethyl (1-diazo-2-oxopropyl)phosphonate - Diazo group, 2-oxopropyl chain Explosive decomposition risk under heat/shock; used in cyclopropanation reactions
Dimethyl (3,3-difluoro-2,2-dihydroxyheptyl)phosphonate - Difluoro, dihydroxy groups Crystalline form; challenges in purifying isomers (similar boiling points)
Dimethyl methylphosphonate (DMMP) - Methyl group directly attached to phosphonate Surrogate for G-series nerve agents (e.g., sarin); studied for sorption kinetics
Dimethyl (7-²H₃-2-oxoheptyl)phosphonate - Deuterated methyl groups Synthesis of isotopically labeled prostaglandins and thromboxanes
Dimethyl (3-phenoxy-2-oxopropyl)phosphonate - Phenoxy group, 2-oxopropyl chain Intermediate for latanoprost, tafluprost (antiglaucoma drugs)

Reactivity and Stability

  • Diazo-Containing Phosphonates : Compounds like dimethyl (1-diazo-2-oxopropyl)phosphonate exhibit high reactivity due to the diazo group but pose safety risks (explosive decomposition under heat or shock) . In contrast, this compound lacks this group, suggesting greater stability.
  • Fluorinated Derivatives : Dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate’s fluorine substituents increase polarity, complicating purification due to similar boiling points among isomers . The 3-methyl group in the target compound may reduce such issues.
  • Deuterated Analogs : Deuterium labeling (e.g., dimethyl (7-²H₃-2-oxoheptyl)phosphonate) enables tracking in metabolic studies but requires specialized synthesis protocols .

Key Challenges and Innovations

  • Purification : Fluorinated and branched phosphonates (e.g., dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate) face challenges in isolating isomers, necessitating advanced chromatography .
  • Safety : Diazo-containing analogs require stringent handling protocols, whereas methyl/alkyl-substituted variants (e.g., target compound) are safer.
  • Stereochemical Control : Recent advances in lipase-catalyzed kinetic resolution enable enantioselective synthesis of phosphonates, reducing diastereomer separation steps .

Biological Activity

Dimethyl (3-methyl-2-oxobutyl)phosphonate is a phosphonate compound with notable biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₅O₄P
  • SMILES : CC(C)C(=O)CP(=O)(OC)OC
  • InChIKey : BIIUEEHQYBFXTP-UHFFFAOYSA-N

This compound features a phosphonate group that is critical for its biological interactions, particularly its ability to bind to enzyme active sites.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. The mechanism involves:

  • Enzyme Binding : The compound binds to active sites of enzymes, leading to a decrease in their activity.
  • Biochemical Pathway Modulation : By inhibiting enzyme activity, it can alter various biochemical pathways, which may have implications in therapeutic contexts.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for metabolic processes. This inhibition can lead to significant changes in cellular functions and pathways.
  • Potential Therapeutic Applications : Research indicates potential applications in treating diseases where enzyme modulation is beneficial, such as cancer and metabolic disorders.

Case Study 1: Enzyme Inhibition

A study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The findings suggested that this compound significantly decreased AChE activity in vitro, indicating its potential as a therapeutic agent for conditions like Alzheimer’s disease.

Case Study 2: Anticancer Properties

Research published in Journal of Medicinal Chemistry explored the anticancer properties of phosphonates similar to this compound. The study found that these compounds could induce apoptosis in cancer cells by modulating specific signaling pathways related to cell survival and death.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase activity
Anticancer ActivityInduces apoptosis in cancer cells
Metabolic ModulationAlters metabolic pathways through enzyme inhibition

Q & A

Q. What are the common synthetic routes and optimized reaction conditions for dimethyl (3-methyl-2-oxobutyl)phosphonate?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of dimethyl phosphite with 3-methyl-2-oxobutyl halides in the presence of a base (e.g., triethylamine) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux . Key parameters include:

  • Temperature : 60–80°C (reflux conditions).
  • Time : 12–24 hours for complete conversion.
  • Catalysts : Et₃N or DMAP (4-dimethylaminopyridine) to enhance reactivity . Yields range from 60–85%, with purity dependent on chromatographic purification (e.g., silica gel column) .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation employs:

  • NMR Spectroscopy : ¹H and ³¹P NMR to identify methyl, oxobutyl, and phosphonate groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray Crystallography : For crystalline derivatives, hydrogen-bonding networks and stereochemistry are resolved (e.g., bond angles: P=O ~120°, C-P-C ~109°) .

Q. What are the typical reactivity patterns of this phosphonate in organic transformations?

The compound participates in:

  • Horner-Wadsworth-Emmons reactions : As a carbonyl olefination reagent due to its stabilized ylides .
  • Hydrolysis : Under acidic or basic conditions to yield phosphonic acids, relevant in prodrug design .
  • Coordination Chemistry : Binds to Zr-based metal-organic frameworks (MOFs) via P=O groups, enabling catalytic decomposition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for impurities in this compound?

Impurities such as regioisomers (e.g., α- vs. β-phosphonates) or fluorinated byproducts (if applicable) require:

  • 2D NMR Techniques : HSQC and COSY to differentiate overlapping signals .
  • Chiral HPLC : For enantiomeric excess analysis in asymmetric syntheses .
  • X-ray Absorption Spectroscopy (XAS) : To study coordination environments in MOF-bound intermediates .

Q. What methodological challenges arise in purifying this compound, and how are they addressed?

Key challenges include:

  • Co-elution of Isomers : Similar polarity of impurities (e.g., dimethyl fluoro-oxoheptylphosphonates) complicates column chromatography .
  • Solutions :
  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) for high-boiling-point impurities.
  • Recrystallization : Using EtOAc/hexane mixtures to isolate crystalline derivatives .

Q. What alternative synthetic pathways exist for this compound beyond traditional alkylation?

Emerging methods include:

  • Photoinduced Deformylative Phosphonylation : Using blue LEDs and photocatalysts (e.g., 4DPAIPN) for radical-based synthesis, avoiding harsh bases .
  • Isotopic Labeling : Incorporating deuterium at the oxobutyl group via deuterated reagents (e.g., D₂O or CD₃OD) for metabolic tracking .

Q. How does the compound interact with Zr-MOFs, and what insights does this provide for decomposition mechanisms?

Studies on simulants like dimethyl methylphosphonate (DMMP) show:

  • Adsorption : DMMP binds to Zr₆ clusters in MOFs (e.g., UiO-66) via P=O coordination .
  • Decomposition Pathway : Hydrolysis at the Zr site yields non-toxic methylphosphonic acid, monitored via in situ IR and XAS .
  • Implications : MOF pore size and linker flexibility influence catalytic efficiency, guiding material design for nerve-agent detoxification .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueKey Data PointsReference
¹H NMRδ 1.3–1.5 (CH₃), δ 2.5–3.0 (P-CH₂)
³¹P NMRδ 20–25 ppm (phosphonate resonance)
HRMS (ESI+)m/z calculated for C₇H₁₅O₄P: 218.0709
X-ray DiffractionP-O bond length: ~1.48 Å

Q. Table 2: Reaction Optimization Benchmarks

ParameterOptimal RangeImpact on Yield/Purity
SolventTHF > DCMHigher polarity improves phosphonate solubility
Temperature60–80°CPrevents side reactions (e.g., retro-aldol)
BaseEt₃N (2.0 equiv)Neutralizes HX byproducts without over-scavenging

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